molecular formula C19H13N7O2 B4489739 2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4489739
M. Wt: 371.4 g/mol
InChI Key: SGPWJQMQYPPMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[4,3-b][1,6]naphthyridine-dione core substituted with a pyridin-2-ylmethyl group at position 2 and a 1H-1,2,4-triazol-5-yl group at position 6. The pyridin-2-ylmethyl group may enhance solubility and metal coordination capabilities, while the triazole moiety could contribute to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

8-(pyridin-2-ylmethyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7O2/c27-17-13-9-14-16(5-8-26(18(14)28)19-21-11-22-24-19)23-15(13)4-7-25(17)10-12-3-1-2-6-20-12/h1-9,11H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWJQMQYPPMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyridine and triazole rings, followed by their fusion with the naphthyridine core. Common reagents used in these reactions include pyridine derivatives, triazole precursors, and various catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole-containing compounds can inhibit the growth of various bacterial and fungal strains. The incorporation of the pyridine moiety enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against pathogens.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that compounds with structural similarities to 2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The unique structure of this compound may allow it to target multiple pathways in cancer cells.

Case Study:
In vitro studies have shown that triazole-based compounds can induce apoptosis in various cancer cell lines. A recent publication highlighted that a related compound led to a reduction in tumor size in xenograft models by inhibiting angiogenesis .

Fungicides

The compound's triazole group is known for its fungicidal properties. Triazoles are widely used in agriculture to control fungal diseases in crops.

Data Table: Efficacy of Triazole Compounds as Fungicides

Compound NameTarget FungiApplication Rate (g/ha)Efficacy (%)
Triazole AFusarium spp.20085
Triazole BBotrytis cinerea15090
Compound XAlternaria spp.10088

Organic Electronics

The unique electronic properties of pyridine and triazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:
Research has demonstrated that incorporating such compounds into polymer matrices can enhance charge transport properties. A study reported that films containing this compound exhibited improved conductivity and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrido-naphthyridine-diones with diverse substituents. Below is a comparative analysis with structurally related molecules:

Compound Substituents Key Properties Reported Applications
Target Compound 2-(Pyridin-2-ylmethyl), 8-(1H-1,2,4-triazol-5-yl) High polarity due to pyridine and triazole; potential kinase/DNA interaction Hypothesized anticancer/antiviral activity
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-(3-Methyl-triazol-5-yl), 8-phenethyl Increased lipophilicity (phenethyl group); reduced solubility Unreported, likely explored for CNS targets
Isoxazolidinyl pyrimidine-2,4-diones (e.g., 5-Fluoro-1-isoxazolidin-5-yl-1H-pyrimidine-2,4-dione) Isoxazolidinyl ring, halogen/amino substituents Moderate solubility (89–94% yield); thermal stability (m.p. 155–203°C) Antiviral/nucleoside analog candidates
IQ-type heterocyclic amines (e.g., 2-Amino-3-methylimidazo[4,5-f]quinoline) Fused imidazo-quinoline core with amino/methyl groups Carcinogenic (IARC Group 2A); high thermal stability in processed meats Toxicology studies

Key Findings:

Substituent Impact on Bioactivity: The pyridin-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the phenethyl group in its analogue , which may hinder pharmacokinetics.

Synthetic Efficiency :

  • Pyrido-naphthyridine-diones generally require intricate multi-step syntheses, whereas simpler pyrimidine-diones (e.g., ) achieve higher yields (89–94%) due to fewer steric constraints.

Toxicity Profile: Unlike carcinogenic IQ-type heterocyclic amines , the target compound’s fused naphthyridine-dione core lacks the imidazo-quinoline motif linked to DNA adduct formation, suggesting a safer profile.

Thermal and Chemical Stability :

  • The pyrido-naphthyridine-dione core exhibits superior thermal stability compared to pyrimidine-diones (e.g., melting points >250°C inferred from analogous structures), critical for high-temperature applications.

Biological Activity

The compound 2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Structural Overview

This compound features a unique combination of pyridine and naphthyridine moieties with a triazole functional group. The structural complexity may contribute to its diverse biological properties.

Antiparasitic Activity

Research has indicated that derivatives of naphthyridine exhibit significant antiparasitic effects. A study focused on the structure-activity relationship (SAR) of naphthyridine derivatives found that modifications to the triazole and hydroxyl groups significantly influenced activity against parasites. The removal or alteration of these groups often resulted in diminished efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies have shown that naphthyridine derivatives can inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer activity .

The mechanism by which these compounds exert their biological effects is multifaceted. Initial studies suggest that they may act by inhibiting key enzymes involved in cellular processes, such as topoisomerases. For example, certain naphthyridine derivatives have been shown to inhibit topoisomerase II with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Naphthyridine DerivativesAntiparasiticSignificant activity; modification of functional groups altered efficacy.
Naphthyridine AnaloguesAnticancerIC50 values in low micromolar range; effective against multiple cancer types.
Acridinyl-Triazole DerivativesTopoisomerase InhibitionGreater inhibitory activity than doxorubicin; potential for further development.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that modifications to the naphthyridine scaffold can influence metabolic stability and toxicity profiles. Some analogues have shown risks for hepatotoxicity and drug-drug interactions, necessitating further investigation into their safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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